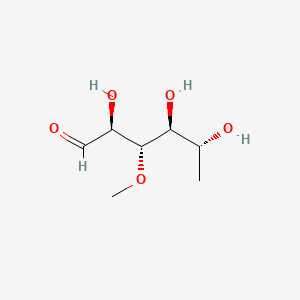
3-O-Methyl-6-deoxy-D-talose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-6-deoxy-D-talose, also known as this compound, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
3-O-Methyl-6-deoxy-D-talose is characterized by its distinctive structure, which includes a methyl group at the 3-position of the 6-deoxy-D-talose backbone. The synthesis of this compound has been achieved through various methods, including enzymatic processes and chemical synthesis strategies.
Biological Significance
This compound plays a crucial role in the biosynthesis of polysaccharides in various bacteria, particularly in the formation of lipopolysaccharides (LPS). These polysaccharides are essential for bacterial virulence and can influence host-pathogen interactions.
Role in Bacterial Pathogenesis
The incorporation of this compound into LPS has been linked to enhanced virulence in Gram-negative bacteria. For instance, it is a component of the O-specific polysaccharide from Enterobacter cloacae, which contributes to its immune evasion capabilities.
Case Study: Helicobacter pylori
Research indicates that the biosynthesis of 6-deoxyhexoses, including this compound, is significant for the survival of Helicobacter pylori in gastric environments. The sugar contributes to the structural integrity of its cell wall polysaccharides, aiding in colonization and persistence within the host stomach lining .
Applications in Glycobiology
The unique properties of this compound make it a valuable tool in glycobiology for studying glycan interactions and functions.
Glycoconjugate Formation
The compound is utilized in synthesizing glycoconjugates, which are important for vaccine development and therapeutic agents. Its ability to form stable linkages with proteins enhances the immunogenicity of conjugate vaccines.
Research Applications
Propiedades
Número CAS |
642-33-1 |
|---|---|
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2,4,5-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6+,7-/m1/s1 |
Clave InChI |
MPQBLCRFUYGBHE-MVIOUDGNSA-N |
SMILES |
CC(C(C(C(C=O)O)OC)O)O |
SMILES isomérico |
C[C@H]([C@@H]([C@@H]([C@@H](C=O)O)OC)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)OC)O)O |
Key on ui other cas no. |
642-33-1 |
Sinónimos |
3-O-methyl-6-deoxy-D-talose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















